molecular formula C14H15ClN2O B2901800 N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797740-75-0

N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2901800
CAS No.: 1797740-75-0
M. Wt: 262.74
InChI Key: TWSMWMBRYNJVHC-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide ( 1797740-75-0) is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . This compound features an 8-azabicyclo[3.2.1]oct-2-ene scaffold, a structure of significant interest in medicinal chemistry due to its versatility in drug discovery. The azabicyclic core serves as a privileged scaffold in pharmaceutical research, with scientific literature demonstrating that structurally related compounds exhibit potent biological activity as receptor antagonists, including vasopressin V1A receptor antagonists and selective kappa opioid receptor (KOR) antagonists . The presence of the 3-chlorophenyl carboxamide moiety further enhances its potential for interaction with various biological targets. This reagent is offered with a purity of 90%+ and is available for research applications . Predicted physicochemical properties include a density of 1.327±0.06 g/cm³ at 20°C, a boiling point of 455.3±45.0°C, and a pKa of 12.13±0.70 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-10-3-1-4-11(9-10)16-14(18)17-12-5-2-6-13(17)8-7-12/h1-5,9,12-13H,6-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSMWMBRYNJVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of the bicyclic core structure. This method involves the oxidative dearomatization of a suitable precursor, followed by a cascade cyclization reaction . The reaction conditions often include the use of specific solvents and catalysts to achieve high yields and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-(8-Azabicyclo[3.2.1]oct-3β-yl)-2-Naphthamide Derivatives

  • Structure : These derivatives replace the 3-chlorophenyl group with a 2-naphthamide moiety (e.g., compounds 19a–c) .
  • The naphthyl group enhances π-π stacking interactions compared to the smaller chlorophenyl group, which may influence binding affinity .

2-Chloro-1-(3-(o-Tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (Compound 24)

  • Structure : Features an o-tolyl (methyl-substituted phenyl) group and a chloroethyl ketone instead of a carboxamide .
  • Synthesis : Involves hydrogenation of a bicyclic precursor, suggesting differences in stability or redox sensitivity compared to the carboxamide derivative .
  • Implications : The ketone group may alter metabolic pathways or receptor selectivity due to its electrophilic nature.

Functional Group Comparisons

Sulfonamide vs. Carboxamide

  • Example : N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide (CAS: 1797096-41-3) .
  • Key Difference: Replaces the carboxamide with a sulfonamide group. Sulfonamides are stronger acids and may exhibit different binding kinetics or solubility profiles.

Trifluoromethylphenyl Substitution

  • Example : (1R,5S)-3-(3-Oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2108757-40-8) .
  • Key Difference : The trifluoromethyl group is highly electron-withdrawing, enhancing receptor-binding affinity in hydrophobic pockets. The molecular weight (396.4 g/mol) and Smiles structure suggest increased steric bulk compared to the chlorophenyl analog .

Labeled Derivatives for Neuroimaging

  • Example : Radiolabeled 8-azabicyclo[3.2.1]oct-2-ene derivatives are used in neuroimaging to study receptor dynamics in vivo .
  • Comparison : The 3-chlorophenyl carboxamide could serve as a precursor for labeled analogs, leveraging its aromatic group for specific receptor targeting.

Antipathogenic and Receptor Antagonism

  • Example : N-(8-Methyl-8-azabicyclo[3.2.1]octane-3β-yl)-1H-benzimidazole-1-carboxamide derivatives (e.g., CAS: N/A in ) .

Data Tables: Structural and Functional Comparisons

Compound Core Structure Substituent Molecular Weight (g/mol) Key Activity/Use Reference
N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 8-azabicyclo[3.2.1]oct-2-ene 3-Chlorophenyl carboxamide ~309.8 (estimated) Potential receptor targeting -
N-(8-Azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide 8-azabicyclo[3.2.1]octane 2-Naphthamide ~348.4 (estimated) Antipathogenic studies
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (24) 8-azabicyclo[3.2.1]octane o-Tolyl, chloroethyl ketone ~307.8 (estimated) Synthetic intermediate
N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide 8-azabicyclo[3.2.1]oct-2-ene 3-Chlorobenzenesulfonamide 340.8 Receptor antagonism (hypothesized)
(1R,5S)-3-(3-Oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 8-azabicyclo[3.2.1]octane 4-Trifluoromethylphenyl, oxopiperazinyl 396.4 High-affinity receptor binding

Biological Activity

N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H14_{14}ClN\O, with a molecular weight of 247.72 g/mol. Its structure features a bicyclic azabicyclo framework which contributes to its unique chemical properties and biological interactions.

Research indicates that this compound interacts with various biological targets, primarily through the inhibition of specific enzymes and receptors:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
    • Studies demonstrate that it acts as a selective antagonist for vasopressin V(1A) receptors, showing high affinity and selectivity in binding assays .
  • Receptor Interaction :
    • The compound's ability to bind to receptors modulates various biochemical pathways, potentially affecting neurotransmission and inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chlorophenyl group and the bicyclic structure significantly influence the biological activity of the compound. For instance, variations in substituents on the phenyl ring have been correlated with changes in inhibitory potency against NAAA and vasopressin receptors .

Table 1: Structure-Activity Relationship Data

CompoundSubstituentIC50 (μM)Target
ARN19689Ethoxy0.042NAAA
ARN16186Methyl0.655NAAA
Compound 48Chlorophenyl0.030V(1A)

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Effects :
    • A study highlighted its role in increasing PEA levels, thus enhancing anti-inflammatory effects in animal models . The findings suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation.
  • Vasopressin Receptor Antagonism :
    • Research demonstrated that derivatives of this compound effectively blocked V(1A) receptor activity, indicating potential applications in managing cardiovascular diseases where vasopressin plays a critical role .

Q & A

(Basic) What are the common synthetic routes for N-(3-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?

Answer:
The synthesis typically involves multi-step strategies starting from the 8-azabicyclo[3.2.1]octane scaffold. A general approach includes:

Core Scaffold Preparation : Formation of the bicyclic structure via intramolecular cyclization or reductive amination. For example, intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride are synthesized using known protocols .

Carboxamide Coupling : The 3-chlorophenyl group is introduced via amide coupling. Reagents like HATU or EDC/HOBt are used under anhydrous conditions (e.g., DMF or THF) to ensure high yields .

Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the final product, especially to resolve stereoisomers .

(Basic) How is the structural integrity of this compound verified?

Answer:
Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework and substituent positions. For instance, the 3-chlorophenyl group shows distinct aromatic protons at ~7.2–7.4 ppm, while the bicyclic protons appear as multiplet signals between 1.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 305.12 for C15_{15}H16_{16}ClN2_2O) .
  • X-ray Crystallography : Resolves stereochemistry; the 8-azabicyclo[3.2.1]octane core often adopts an endo conformation .

(Basic) What in vitro assays are used for initial biological screening?

Answer:
Primary screens focus on:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for dopamine or serotonin receptors) quantify IC50_{50} values. The bicyclic structure mimics tropane alkaloids, suggesting neuroactivity .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) assess inhibition of enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms .
  • Cell Viability Assays : MTT or ATP-lite assays evaluate cytotoxicity in HEK-293 or HepG2 cell lines .

(Advanced) How can researchers resolve contradictions in reported biological activities?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., clozapine for receptor studies) .
  • Compound Purity : Use orthogonal purification (HPLC + recrystallization) and quantify impurities via LC-MS .
  • Stereochemical Effects : Compare enantiomers using chiral HPLC; e.g., endo vs. exo conformers may exhibit 10-fold differences in receptor affinity .

(Advanced) What computational methods predict target interactions and pharmacokinetics?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with GPCRs (e.g., dopamine D2 receptor). The chlorophenyl group often occupies hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify key residues for affinity .
  • ADME Prediction : Software like SwissADME estimates logP (~2.5) and bioavailability. Substituent modifications (e.g., sulfonyl groups) improve solubility .

(Advanced) What strategies improve pharmacokinetic properties without compromising activity?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability. For example, methylsulfonyl derivatives improve water solubility .
  • Bioisosteric Replacement : Replace the chlorophenyl group with trifluoromethyl or pyridyl moieties to balance lipophilicity and metabolic stability .
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to increase plasma half-life .

(Advanced) How to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Substituent Variation : Compare analogs with different aryl groups (e.g., 3-chlorophenyl vs. 3,5-dimethoxyphenyl). The latter may enhance MAO-B inhibition by 50% due to electron-donating effects .
  • Scaffold Modifications : Replace the bicyclic core with piperidine or quinuclidine to assess conformational flexibility. Rigid bicyclic systems often improve receptor selectivity .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at C8) using tools like LigandScout .

(Advanced) What in vivo models are suitable for preclinical testing?

Answer:

  • Rodent Behavioral Models : For neuroactivity, use forced swim (depression) or rotarod (motor coordination) tests. Dose ranges (1–10 mg/kg, i.p.) are derived from in vitro IC50_{50} values .
  • Pharmacokinetic Studies : Monitor plasma levels via LC-MS/MS in Sprague-Dawley rats. Terminal half-life (t1/2_{1/2}) and AUC correlate with formulation efficacy .
  • Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology in repeat-dose studies (28 days) .

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